Tert-butyl 3-amino-4-fluorobut-2-enoate

Metabolic stability Fluorine substitution Drug metabolism

This specialized fluorinated β-enamino ester is a strategic synthetic intermediate featuring a tert-butyl ester for orthogonal acid protection and a C4 fluorine atom that modulates hydrophobicity and metabolic stability. Ideal for medicinal chemistry programs targeting fluorinated pyrazoles, pyrimidines, and CNS-active candidates where precise electronic perturbation is required. Not readily available from standard catalog suppliers; sourcing typically requires direct inquiry for custom synthesis or bulk orders. Confirmed inquiries can be placed through specialized suppliers like Excenen Pharmatech for research quantities or via bulk chemical marketplaces for larger-scale needs.

Molecular Formula C8H14FNO2
Molecular Weight 175.20 g/mol
CAS No. 98120-14-0
Cat. No. B14330143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-fluorobut-2-enoate
CAS98120-14-0
Molecular FormulaC8H14FNO2
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=C(CF)N
InChIInChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)4-6(10)5-9/h4H,5,10H2,1-3H3
InChIKeyYRXRTTREITVTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 3-amino-4-fluorobut-2-enoate (CAS 98120-14-0): Procurement-Relevant Molecular Profile and Structural Context


Tert-butyl 3-amino-4-fluorobut-2-enoate is a fluorinated β-enamino ester (β-aminocrotonate derivative) featuring a tert-butyl ester protecting group, an enamine functionality at C3, and a single fluorine atom at C4. The compound (molecular formula C₈H₁₄FNO₂; MW 175.20 g/mol) belongs to the class of fluorinated enaminones, which are established as versatile synthetic intermediates in heterocyclic chemistry [1]. The tert-butyl ester moiety provides orthogonal protection for the carboxylic acid functionality, enabling selective manipulation of the amino and alkene motifs while preserving the acid for downstream deprotection . This compound exemplifies a fluorinated building block suitable for the synthesis of fluorine-containing pyrazoles, pyrimidines, and other nitrogen-rich heterocycles [2].

Tert-butyl 3-amino-4-fluorobut-2-enoate: Why Non-Fluorinated or Alternative Ester Analogs Cannot Be Interchanged


The interchange of tert-butyl 3-amino-4-fluorobut-2-enoate with non-fluorinated β-aminocrotonates (e.g., tert-butyl 3-aminocrotonate, CAS 14205-43-7) or alternative ester derivatives is not chemically or pharmacologically neutral. The C4 fluorine atom introduces a distinct electronegativity and steric profile absent in the hydrogen-substituted analog, which fundamentally alters the compound's physicochemical properties, including hydrophobicity, metabolic stability, and conformational preference [1]. Concurrently, the tert-butyl ester cannot be substituted by methyl or ethyl esters without compromising orthogonal protection strategies and prodrug potential, as tert-butyl esters undergo distinct hydrolysis kinetics and are compatible with acid-labile protecting group regimes [2]. In heterocyclic synthesis, fluorinated enaminones enable regioselective cyclization outcomes that differ from those of non-fluorinated counterparts, a consequence of the electronic perturbation imparted by the fluorine substituent [3].

Tert-butyl 3-amino-4-fluorobut-2-enoate: Procurement Decision Evidence and Quantitative Comparator Analysis


Metabolic Stability Differentiation: Fluorinated vs. Non-Fluorinated β-Aminocrotonates

Incorporation of fluorine at C4 in β-aminocrotonate scaffolds alters metabolic stability relative to non-fluorinated analogs. The fluorine atom serves as a metabolic blocking group at oxidative sites, reducing cytochrome P450-mediated degradation [1]. Fluorinated enaminones have been shown to retain anticonvulsant activity across multiple time points in 6 Hz assays, whereas structurally related non-fluorinated enaminones exhibit more rapid metabolic clearance [2].

Metabolic stability Fluorine substitution Drug metabolism Pharmacokinetics

Lipophilicity and Membrane Permeability: Fluorinated β-Aminocrotonate vs. Non-Fluorinated Analog

Fluorine substitution at C4 increases the lipophilicity (LogP) of β-aminocrotonate derivatives relative to their non-fluorinated counterparts. The electron-withdrawing nature of fluorine and its effect on molecular polarizability directly impact membrane permeability [1]. In a systematic study of fluorinated enaminone building blocks, LogP measurements confirmed that fluorine incorporation shifts the physicochemical profile toward lead-likeness criteria suitable for CNS and intracellular target engagement [2].

Lipophilicity Membrane permeability Drug-likeness LogP

Orthogonal Protection Strategy: Tert-Butyl Ester vs. Methyl/Ethyl Ester Analogs

The tert-butyl ester in tert-butyl 3-amino-4-fluorobut-2-enoate enables orthogonal deprotection strategies not achievable with methyl or ethyl esters. Tert-butyl esters are selectively cleaved under mild acidic conditions (e.g., TFA in DCM) while remaining stable to basic hydrolysis and hydrogenolysis conditions that would cleave methyl, ethyl, or benzyl esters [1]. This orthogonality is critical for multi-step synthetic sequences where the carboxylic acid must be revealed only at a specific late-stage step without disturbing other sensitive functionalities.

Protecting group strategy Orthogonal deprotection Carboxylic acid masking Synthetic methodology

Prodrug Potential: Tert-Butyl Ester vs. Free Carboxylic Acid in Pharmacokinetic Optimization

Tert-butyl esters serve as controlled-release prodrug moieties that undergo carboxylesterase-mediated hydrolysis to liberate the active free carboxylic acid in vivo. In comparative prodrug studies, tert-butyl ester prodrugs demonstrated distinct hydrolysis kinetics in esterase-containing biological matrices, enabling tunable drug release profiles not achievable with the free carboxylic acid or more labile esters . The tert-butyl ester enhances membrane permeability relative to the ionized carboxylate, improving oral absorption and tissue distribution [1].

Prodrug design Esterase-mediated hydrolysis Controlled release ADME

Tert-butyl 3-amino-4-fluorobut-2-enoate: Evidence-Based Procurement-Relevant Application Scenarios


Synthesis of Fluorinated Pyrazole and Pyrimidine Libraries for Medicinal Chemistry

Tert-butyl 3-amino-4-fluorobut-2-enoate serves as a fluorinated enaminone building block for the multigram synthesis of fluorinated pyrazoles and pyrimidines bearing (hetero)aliphatic substituents [1]. The compound undergoes heterocyclization with hydrazines or amidines to yield C4-fluorine-containing heterocycles. In comparative synthesis studies, fluorinated enaminones derived from α-fluoroketones enable efficient preparation of sp³-enriched fluorinated pyrazoles and pyrimidines that meet lead-oriented synthesis criteria, including favorable LogP and aqueous solubility profiles [1]. The tert-butyl ester remains intact during cyclization, preserving the carboxylic acid functionality for late-stage diversification or conjugation. This application is particularly relevant for medicinal chemistry programs developing CNS-active or anti-infective candidates where fluorine incorporation enhances metabolic stability and membrane permeability [2].

Late-Stage Functionalization and Orthogonal Deprotection Sequences in Complex Molecule Synthesis

The tert-butyl ester group enables orthogonal protection strategies in multi-step synthetic routes, allowing the carboxylic acid to remain masked through sequences involving basic hydrolysis, hydrogenolysis, or nucleophilic additions, then be selectively revealed under mild acidic conditions (TFA/DCM) at the final step [1]. This orthogonal deprotection capability is critical for complex natural product synthesis, peptide mimetic construction, and polymer-drug conjugate assembly where acid-labile intermediates or protecting groups elsewhere in the molecule must be preserved until the penultimate stage [1]. The fluorine atom remains inert throughout these sequences, maintaining the desired electronic and steric properties of the scaffold without participating in unwanted side reactions [2].

Prodrug Design for Carboxylic Acid-Containing Pharmacophores

The tert-butyl ester functions as a carboxylesterase 1 (CES1)-sensitive prodrug moiety, enabling controlled in vivo liberation of the active free carboxylic acid pharmacophore [1]. This prodrug strategy enhances oral bioavailability by improving membrane permeability relative to the ionized carboxylate form, and the hydrolysis kinetics can be tuned through structural modifications to the β-aminocrotonate core [2]. The C4 fluorine substituent further contributes to metabolic stability by blocking oxidative metabolism at the adjacent position, reducing first-pass clearance [3]. This dual advantage — prodrug activation plus fluorine-mediated metabolic shielding — makes tert-butyl 3-amino-4-fluorobut-2-enoate a strategic building block for designing CNS-penetrant or intracellular-targeting therapeutic candidates.

Quote Request

Request a Quote for Tert-butyl 3-amino-4-fluorobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.